
(S)-N-(Pyrrolidin-3-yl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3S)-pyrrolidin-3-yl]methanesulfonamide is a chemical compound with the molecular formula C5H12N2O2S. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by a pyrrolidine ring attached to a methanesulfonamide group, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3S)-pyrrolidin-3-yl]methanesulfonamide typically involves the reaction of pyrrolidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Pyrrolidine+Methanesulfonyl chloride→N-[(3S)-pyrrolidin-3-yl]methanesulfonamide
Industrial Production Methods
In industrial settings, the production of N-[(3S)-pyrrolidin-3-yl]methanesulfonamide may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(3S)-pyrrolidin-3-yl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[(3S)-pyrrolidin-3-yl]methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the inhibition of histone deacetylases (HDACs), which are involved in gene expression regulation.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-[(3S)-pyrrolidin-3-yl]methanesulfonamide involves its interaction with specific molecular targets. In the context of HDAC inhibition, the compound binds to the active site of the enzyme, preventing it from deacetylating histone proteins. This leads to changes in gene expression and can have therapeutic effects in diseases such as cancer.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(3S)-pyrrolidin-3-yl]methanesulfonamide hydrochloride
- N-[(3S)-pyrrolidin-3-yl]methanesulfonamide sulfate
Uniqueness
N-[(3S)-pyrrolidin-3-yl]methanesulfonamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C5H12N2O2S |
|---|---|
Molekulargewicht |
164.23 g/mol |
IUPAC-Name |
N-[(3S)-pyrrolidin-3-yl]methanesulfonamide |
InChI |
InChI=1S/C5H12N2O2S/c1-10(8,9)7-5-2-3-6-4-5/h5-7H,2-4H2,1H3/t5-/m0/s1 |
InChI-Schlüssel |
NTNHDTQXUCWRCJ-YFKPBYRVSA-N |
Isomerische SMILES |
CS(=O)(=O)N[C@H]1CCNC1 |
Kanonische SMILES |
CS(=O)(=O)NC1CCNC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


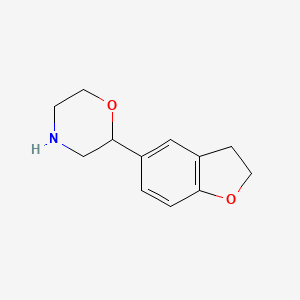

![2-{2-[(Diphenylmethyl)amino]acetamido}thiophene-3-carboxamide](/img/structure/B13582589.png)
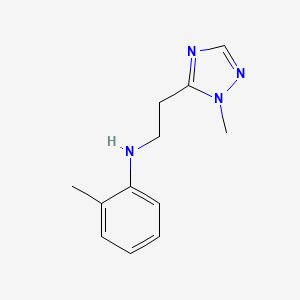
![Tetrahydro-1H-5lambda~6~-thieno[3,4-c]furan-1,3,5,5-tetrone](/img/structure/B13582593.png)
![(1R)-1-{7-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride](/img/structure/B13582608.png)
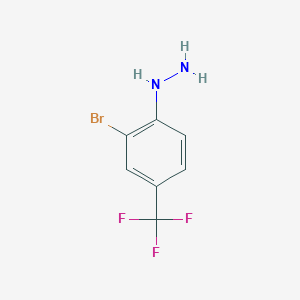
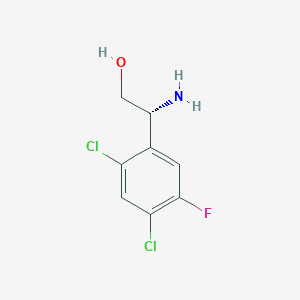
![9-(3,4-dimethoxyphenethyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]purine-2,4(1H,3H)-dione](/img/structure/B13582633.png)
![tert-butyl N-[2-(4-aminophenyl)ethyl]-N-methylcarbamate](/img/structure/B13582639.png)

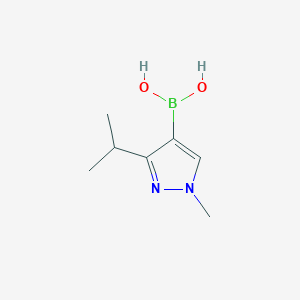
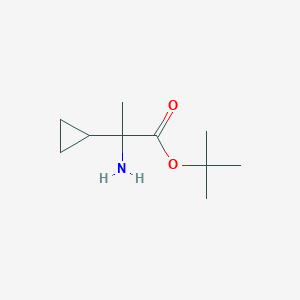
![3-(5-(Aminomethyl)-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione](/img/structure/B13582673.png)
